N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of substituted benzothiazoles with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in the development of new materials with unique properties, such as polymers and dyes.
Biology: In biological research, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has been studied for its potential antibacterial and antifungal properties. It can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it useful in the development of therapeutic agents for diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical structure allows for the creation of products with enhanced performance and stability.
Mechanism of Action
The mechanism by which N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzothiazole: The parent compound with similar structural features.
N-(1,3-benzothiazol-2-yl)-arylamides: Derivatives with varying aryl groups.
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylaniline: A structurally related compound with different functional groups.
Uniqueness: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide stands out due to its specific substitution pattern and the presence of both methyl groups and carboxamide functionality
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-9-3-4-10(2)15-14(9)19-17(23-15)20-16(21)11-5-6-12-13(7-11)22-8-18-12/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYSRGIXGZEZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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